molecular formula C18H15N3O4 B11046272 4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B11046272
M. Wt: 337.3 g/mol
InChI Key: CNBYZGWVTPVADN-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzodioxole moiety to the core structure.

    Attachment of the Furan-2-ylmethyl Group: This can be done through alkylation reactions using furan-2-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially converting it to a more saturated derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzodioxole and furan rings can engage in π-π stacking interactions, while the pyrazolo[3,4-b]pyridine core can form hydrogen bonds and other non-covalent interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-1-(pyridin-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
  • 4-(1,3-benzodioxol-5-yl)-1-(thiophen-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and furan rings, along with the pyrazolo[3,4-b]pyridine core, provides a unique scaffold for the development of new compounds with tailored properties.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H15N3O4/c22-17-7-13(11-3-4-15-16(6-11)25-10-24-15)14-8-19-21(18(14)20-17)9-12-2-1-5-23-12/h1-6,8,13H,7,9-10H2,(H,20,22)

InChI Key

CNBYZGWVTPVADN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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